![molecular formula C25H25N3O6 B3016114 methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 767300-00-5](/img/structure/B3016114.png)
methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
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Description
Methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C25H25N3O6 and its molecular weight is 463.49. The purity is usually 95%.
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Biological Activity
Methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the condensation of substituted pyrazoles with various reagents under specific catalytic conditions. The structural features of the compound, particularly the pyrano and pyridine moieties, contribute to its biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Anticancer Activity :
- In vitro studies have shown that this compound has significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 15 µM against MDA-MB-231 breast cancer cells and 12 µM against A549 lung cancer cells .
- The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
-
Antiviral Properties :
- Preliminary studies suggest that compounds with similar structural characteristics can inhibit the replication of viruses such as HIV and influenza. The specific antiviral activity of this compound is still under investigation.
- Antibacterial and Antifungal Activities :
- Anti-inflammatory Effects :
Case Studies
Several case studies have illustrated the effectiveness of this compound:
Case Study 1: Anticancer Activity
In a study examining its effects on breast cancer cells, researchers treated MDA-MB-231 cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
Case Study 2: Antiviral Screening
A separate study screened this compound against several viral strains. It was found to inhibit viral replication significantly at low micromolar concentrations, indicating its potential as an antiviral agent.
Data Table
Compound Name | Structural Features | Biological Activity | IC50 Values |
---|---|---|---|
Methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl... | Pyrano[3,2-c]pyridine core | Anticancer | MDA-MB-231: 15 µM |
Similar Compound A | Modified pyridine structure | Antiviral | HIV: 10 µM |
Similar Compound B | Indole core instead | Antibacterial | S. aureus: 32 µg/mL |
Properties
IUPAC Name |
methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O6/c1-14-12-18-20(24(29)28(14)13-15-8-5-6-11-27-15)19(21(23(26)34-18)25(30)33-4)16-9-7-10-17(31-2)22(16)32-3/h5-12,19H,13,26H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWIJCKZLWFZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=C(C(=CC=C3)OC)OC)C(=O)N1CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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